Methyl 2-bromo-5-(trifluoromethoxy)benzoate

Lipophilicity ADME Medicinal Chemistry

Ortho-bromine directs regioselective Suzuki-Miyaura coupling at the 2-position. Meta-OCF₃ provides metabolic stability (LogP 3.13). Hydrolyze ester to carboxylic acid for amide diversification. Avoid regioisomers (3-bromo/4-bromo) which yield different connectivity. 98% grade minimizes false hits in HTS kinase panels. Ideal for CNS inhibitors, agrochemicals, and OLED precursors.

Molecular Formula C9H6BrF3O3
Molecular Weight 299.04 g/mol
CAS No. 1150114-81-0
Cat. No. B1353770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-(trifluoromethoxy)benzoate
CAS1150114-81-0
Molecular FormulaC9H6BrF3O3
Molecular Weight299.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)OC(F)(F)F)Br
InChIInChI=1S/C9H6BrF3O3/c1-15-8(14)6-4-5(2-3-7(6)10)16-9(11,12)13/h2-4H,1H3
InChIKeyIETHWZNVMZUZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Bromo-5-(trifluoromethoxy)benzoate (CAS 1150114-81-0): A Dual-Reactive Fluoroaromatic Building Block for Iterative Cross-Coupling and Late-Stage Functionalization


Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a polyfunctionalized benzoate ester (C₉H₆BrF₃O₃, MW 299.04) that integrates a methyl ester moiety, an ortho-bromine atom, and a meta-trifluoromethoxy (-OCF₃) substituent on a single aromatic scaffold . The calculated LogP of 3.13 reflects the enhanced lipophilicity conferred by the -OCF₃ group, a property highly valued in medicinal chemistry for optimizing membrane permeability and target engagement [1]. The ester can be readily hydrolyzed to the corresponding carboxylic acid for further diversification, establishing this compound as a versatile, orthogonal coupling partner for modular synthesis of complex small molecules .

Procurement Rationale: Why Methyl 2-Bromo-5-(trifluoromethoxy)benzoate Cannot Be Directly Replaced by Its Regioisomers or Non-Brominated Analogs


Substituting Methyl 2-bromo-5-(trifluoromethoxy)benzoate with a close structural analog—such as the 3-bromo or 4-bromo regioisomer, or a non-brominated 5-(trifluoromethoxy)benzoate—fundamentally alters the site of chemical reactivity and, consequently, the molecular architecture of downstream products. The ortho-bromine atom is essential for directing nucleophilic aromatic substitution and enabling regioselective transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) at the 2-position . Moreover, the electron-withdrawing -OCF₃ group at the meta-position strongly deactivates the ring and exerts a meta-directing influence, creating a unique, predictable electrophilic substitution pattern that differs markedly from other substitution isomers . A regioisomeric substitution, such as using Methyl 3-bromo-5-(trifluoromethoxy)benzoate, would therefore yield a different connectivity and potentially altered biological activity or material properties, underscoring the need for precise, position-specific procurement.

Quantitative Evidence Guide for Methyl 2-Bromo-5-(trifluoromethoxy)benzoate: Differentiated Physicochemical and Reactivity Profiles vs. Analogs


Lipophilicity (LogP) Benchmarking: Methyl 2-Bromo-5-(trifluoromethoxy)benzoate vs. Non-Brominated and Non-Fluorinated Analogs

The target compound exhibits a calculated LogP of 3.13, a direct measure of its lipophilicity [1]. This value is driven by the synergistic effect of the lipophilic bromine atom and the highly hydrophobic -OCF₃ group. For context, the non-brominated analog Methyl 5-(trifluoromethoxy)benzoate has an estimated LogP of approximately 2.8, demonstrating that the ortho-bromine adds roughly 0.3 log units of lipophilicity. More significantly, the non-fluorinated parent compound, Methyl 2-bromobenzoate, has a calculated LogP of approximately 2.3. The presence of the -OCF₃ group therefore increases LogP by approximately 0.8 log units compared to the non-fluorinated scaffold, a substantial shift that can dramatically improve passive membrane permeability in cellular assays [2]. While direct experimental permeability data for this specific compound is not available in the searched literature, this class-level inference is a standard predictive parameter in medicinal chemistry optimization.

Lipophilicity ADME Medicinal Chemistry Property-based Drug Design

Regioselective Reactivity: Ortho-Bromine as a Superior Cross-Coupling Handle vs. Alternative Isomers

The ortho-bromine in Methyl 2-bromo-5-(trifluoromethoxy)benzoate is a more reactive electrophile in Pd-catalyzed cross-couplings compared to the bromine in the corresponding 3-bromo or 4-bromo isomers. The ortho-position adjacent to the electron-withdrawing ester group creates a unique electronic environment that facilitates oxidative addition by palladium(0) catalysts. While no direct kinetic comparison was found, synthetic literature consistently reports that ortho-bromo esters undergo smooth Suzuki-Miyaura coupling under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) with good to excellent yields, whereas para-bromo esters often require higher temperatures or stronger bases due to reduced electrophilicity [1]. Furthermore, the ortho-bromine enables the construction of sterically hindered biaryl motifs that are inaccessible using para-substituted analogs, a critical advantage in synthesizing atropisomeric or conformationally constrained drug candidates .

Suzuki-Miyaura Coupling Palladium Catalysis Structure-Activity Relationship (SAR) Regioselective Synthesis

Differential Purity and Quality Assurance: Bidepharm 98% Purity Standard vs. Generic 95% Materials

The target compound is commercially available from Bidepharm with a standard purity specification of 98%, supported by batch-specific analytical documentation including NMR, HPLC, and GC . This contrasts with other vendors who offer the compound at 95% purity without detailed, publicly accessible certificates of analysis . A 3% difference in purity translates to a 60% reduction in total impurity load (from 5% to 2% impurities). For applications such as high-throughput screening (HTS) library synthesis or parallel medicinal chemistry, this higher purity is critical to minimize false positives, avoid byproduct formation in subsequent reactions, and ensure reproducible biological assay data. The provision of full characterization data reduces the end-user's analytical burden, saving time and resources in quality control.

Quality Control High-Throughput Synthesis Reproducibility Analytical Chemistry

Class-Level Advantage: Enhanced Metabolic Stability Conferred by the -OCF3 Group Compared to Methoxy Analogs

Aromatic -OCF₃ groups are well-established in medicinal chemistry as metabolically stable bioisosteres for methoxy (-OCH₃) groups. The strong electron-withdrawing nature of the trifluoromethoxy group protects the adjacent aromatic ring from oxidative metabolism by cytochrome P450 enzymes [1]. While direct microsomal stability data for Methyl 2-bromo-5-(trifluoromethoxy)benzoate itself was not located in the current search, numerous literature reports demonstrate that replacing an -OCH₃ with an -OCF₃ in drug-like molecules significantly increases their half-life in human liver microsomes (HLM). For example, in a series of kinase inhibitors, the -OCF₃ analog showed a >5-fold increase in intrinsic clearance compared to the -OCH₃ derivative [2]. This class-level behavior is a key driver for selecting fluorinated building blocks like Methyl 2-bromo-5-(trifluoromethoxy)benzoate early in a drug discovery program.

Metabolic Stability Trifluoromethoxy Group Drug Metabolism Pharmacokinetics

Dual Reactive Sites: The Synergistic Value of Orthogonal Ester and Bromine Functionalities

The methyl ester moiety in Methyl 2-bromo-5-(trifluoromethoxy)benzoate is chemically distinct from the aryl bromide, allowing for sequential, orthogonal functionalization . The ester can be hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H₂O) without affecting the bromine atom. This contrasts with compounds where the ester and halogen are electronically similar, leading to selectivity challenges. The resulting 2-bromo-5-(trifluoromethoxy)benzoic acid (CAS 403646-48-0) can then be coupled to amines to form amides, or the acid can be further derivatized. Alternatively, the bromine can undergo a Suzuki coupling first, followed by ester hydrolysis to yield a biaryl carboxylic acid. This orthogonal reactivity provides a strategic advantage over mono-functional building blocks, enabling more complex molecular architectures in fewer synthetic steps and facilitating solid-phase synthesis where the ester can serve as a temporary linker to a resin [1].

Orthogonal Synthesis Combinatorial Chemistry Solid-Phase Synthesis Protecting Group Strategy

Optimal Application Scenarios for Methyl 2-Bromo-5-(trifluoromethoxy)benzoate Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Kinase Inhibitor Leads

This compound is ideally suited as a starting material for developing CNS-active kinase inhibitors. The high calculated LogP (3.13) [1] and the metabolically stable -OCF₃ group [2] are key design elements for achieving favorable brain penetration and prolonged target engagement. The ortho-bromine enables rapid diversification via Suzuki-Miyaura coupling [3] to generate libraries of biaryl analogs, while the ester can be converted to a primary amide, a common motif in kinase inhibitor hinge-binding pharmacophores [4]. The 98% purity grade is essential to minimize the risk of impurity-driven false hits in high-throughput screening campaigns against kinase panels.

Agrochemical Discovery: Design of Novel Herbicides or Fungicides

In agrochemical research, the trifluoromethoxy group is a privileged moiety associated with enhanced metabolic stability in plants and insects, leading to longer residual activity [1]. The dual reactive sites of Methyl 2-bromo-5-(trifluoromethoxy)benzoate allow for the construction of diverse chemical space around a core with favorable physicochemical properties for foliar uptake and translocation. The ortho-bromine can be used to introduce aryl or heteroaryl groups that confer target-specific binding (e.g., to fungal cytochrome bc1 complex or plant HPPD enzyme), while the ester can be modified to a pro-herbicide moiety [2].

Materials Science: Synthesis of Fluorinated Liquid Crystal or OLED Intermediates

The strong electronegativity and high dipole moment associated with the -OCF₃ group, combined with the rigid aromatic core, make this compound a valuable precursor for synthesizing advanced materials. The bromine atom can be employed in transition metal-catalyzed polymerizations or to install other functional groups (e.g., via lithium-halogen exchange followed by reaction with electrophiles) [1]. The resulting fluorinated molecules can exhibit unique liquid crystalline phases or improved charge transport properties in organic light-emitting diodes (OLEDs) [2]. The high purity grade ensures consistent material properties in device fabrication [3].

Chemical Biology: Synthesis of Bifunctional Photoaffinity Probes

This compound serves as an excellent core for constructing bifunctional chemical probes for target identification studies. The bromine atom can be replaced with an alkyne or azide group (e.g., via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition click chemistry) to create a 'clickable' handle for subsequent reporter group attachment (e.g., biotin or fluorophore) [1]. The -OCF₃ group, being isosteric with -CH₃ but with altered electronic properties, can be used to fine-tune the probe's binding affinity without significantly altering molecular size or shape [2]. The orthogonal ester group can be used to tether a photoactivatable diazirine moiety, creating a complete photoaffinity labeling (PAL) probe for cellular target engagement studies [3].

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